N-(4-fluorobenzyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
Description
N-[(4-Fluorophenyl)methyl]-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyrimidines.
Properties
Molecular Formula |
C21H18FN5O2 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C21H18FN5O2/c1-14-24-18(16-5-3-2-4-6-16)11-19-25-26(21(29)27(14)19)13-20(28)23-12-15-7-9-17(22)10-8-15/h2-11H,12-13H2,1H3,(H,23,28) |
InChI Key |
BFDKGFRWILULRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(4-Fluorophenyl)methyl]-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[(4-Fluorophenyl)methyl]-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves the inhibition of CDK2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates and thereby inhibiting its activity .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure but different substituents.
Triazolothiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
N-[(4-Fluorophenyl)methyl]-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide stands out due to its specific inhibition of CDK2 and its potential for targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
